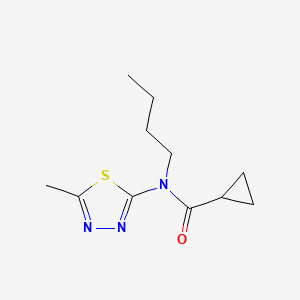
N-Butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Cat. No. B8670666
Key on ui cas rn:
62347-21-1
M. Wt: 239.34 g/mol
InChI Key: JOWXIYAMMCHECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04158659
Procedure details


N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine (1.7 g, 0.01 mole) in benzene (20 ml) was treated with triethylamine (1.53 ml) and cyclopropane carboxylic acid chloride (1.15 g). The reaction mixture was heated to reflux for 20 hours. The solution was then evaporated to dryness and the residue treated with ether and filtered. The solution was washed with water, dried and charcoaled, filtered and evaporated and the residue recrystallised from petrol ether (40°-60° C.) to give N-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopropane carboxamide as a white crystalline solid. m.p. 82°-84° C.
Name
N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine
Quantity
1.7 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[S:6][C:5]([CH2:7]CCCN)=[N:4][N:3]=1.C([N:14]([CH2:17][CH3:18])CC)C.[CH:19]1([C:22](Cl)=[O:23])[CH2:21][CH2:20]1.[CH:25]1C=CC=C[CH:26]=1>>[CH2:17]([N:14]([C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[C:22]([CH:19]1[CH2:21][CH2:20]1)=[O:23])[CH2:18][CH2:25][CH3:26]
|
Inputs


Step One
|
Name
|
N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN=C(S1)CCCCN
|
|
Name
|
|
|
Quantity
|
1.53 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue treated with ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallised from petrol ether (40°-60° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)N(C(=O)C1CC1)C=1SC(=NN1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
